molecular formula C4H6BLiN2O3 B1528930 Lithium trihydroxy(pyrazin-2-yl)borate CAS No. 1393823-00-1

Lithium trihydroxy(pyrazin-2-yl)borate

Cat. No.: B1528930
CAS No.: 1393823-00-1
M. Wt: 147.9 g/mol
InChI Key: GTHABMARFCSWBH-UHFFFAOYSA-N
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Description

Lithium trihydroxy(pyrazin-2-yl)borate is a chemical compound with the molecular formula C4H6BLiN2O3 It is known for its unique structure, which includes a lithium ion coordinated to a trihydroxyborate group and a pyrazinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium trihydroxy(pyrazin-2-yl)borate typically involves the reaction of pyrazine-2-boronic acid with lithium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Pyrazine-2-boronic acid+Lithium hydroxideLithium trihydroxy(pyrazin-2-yl)borate+Water\text{Pyrazine-2-boronic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} Pyrazine-2-boronic acid+Lithium hydroxide→Lithium trihydroxy(pyrazin-2-yl)borate+Water

The reaction is usually performed at room temperature, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, reaction control, and product isolation. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium trihydroxy(pyrazin-2-yl)borate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The pyrazinyl ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions result in the formation of various substituted pyrazinyl derivatives.

Scientific Research Applications

Lithium trihydroxy(pyrazin-2-yl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which lithium trihydroxy(pyrazin-2-yl)borate exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that influence various chemical and biological processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and affecting cellular functions. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium trihydroxy(pyrazol-1-yl)borate
  • Lithium trihydroxy(imidazol-1-yl)borate
  • Lithium trihydroxy(triazol-1-yl)borate

Uniqueness

Lithium trihydroxy(pyrazin-2-yl)borate stands out due to its unique pyrazinyl ring, which imparts distinct electronic and steric properties This uniqueness allows it to form specific complexes and interact with molecular targets in ways that similar compounds may not

Properties

IUPAC Name

lithium;trihydroxy(pyrazin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHABMARFCSWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CN=C1)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BLiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393823-00-1
Record name lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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